molecular formula C16H19F2NOS B2891544 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one CAS No. 2309801-94-1

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2891544
CAS No.: 2309801-94-1
M. Wt: 311.39
InChI Key: BJTNNQKTKFITQM-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core substituted with two fluorine atoms at the 1,1-positions. The propan-1-one moiety is further functionalized with a phenylthio group at the 3-position. This structure combines a rigid spirocyclic framework with electron-withdrawing fluorine atoms and a sulfur-containing aromatic substituent, making it a candidate for drug discovery applications, particularly in modulating pharmacokinetic properties like metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NOS/c17-16(18)12-15(16)7-9-19(10-8-15)14(20)6-11-21-13-4-2-1-3-5-13/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNNQKTKFITQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the difluoro and phenylthio groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The difluoro and phenylthio groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications/Notes
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one Not explicitly reported (inferred: ~C₁₆H₁₈F₂NOS) ~311.38 (estimated) Phenylthio, difluorospiroazetidine Drug discovery (hypothesized from structural motifs)
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-3-(2-fluorophenyl)propan-1-one C₁₆H₁₈F₃NO 297.31 2-Fluorophenyl, difluorospiroazetidine Research chemicals; fluorine enhances stability
1-[4-({1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)phenyl]ethan-1-one C₁₅H₁₇F₂NO₃S 329.36 Sulfonylphenyl, difluorospiroazetidine Enhanced solubility due to sulfonyl group
3-(Furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one derivatives Variable Variable Furan, phenylthio, aryl Antimicrobial activity (demonstrated in analogs)
1,1-Difluoro-6-azaspiro[2.5]octane HCl C₇H₁₂ClF₂N 195.63 Difluorospiroazetidine (unsubstituted) Building block for medicinal chemistry

Structural Insights

  • Spiroazetidine Core : The 1,1-difluoro-6-azaspiro[2.5]octane core is common across multiple compounds (Table 1). Fluorination at the 1,1-positions likely reduces metabolic oxidation, enhancing stability .
  • Substituent Effects :
    • Phenylthio Group : The phenylthio moiety in the target compound may contribute to radical scavenging or hydrogen bonding, as seen in antimicrobial phenylthio derivatives .
    • Fluorophenyl vs. Sulfonylphenyl : The 2-fluorophenyl analog (MW 297.31) exhibits lower molecular weight than the sulfonylphenyl derivative (MW 329.36), suggesting trade-offs between lipophilicity and solubility .

Pharmacological Potential

  • While direct data on the target compound’s bioactivity is absent, analogs provide clues:
    • Antimicrobial Activity : Phenylthio propan-1-one derivatives exhibit antimicrobial properties, suggesting the target compound may share similar mechanisms .
    • Drug Discovery Utility : The spiroazetidine core is widely used in medicinal chemistry for its conformational rigidity, which improves target binding .

Biological Activity

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one is a compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and the presence of difluoro and phenylthio moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H18F2N2OC_{17}H_{18}F_2N_2O with a molecular weight of 304.33 g/mol. The structure includes a difluoro-substituted azaspiro ring, which contributes to its biological activity by allowing specific interactions with biological targets.

PropertyValue
Molecular FormulaC17H18F2N2OC_{17}H_{18}F_2N_2O
Molecular Weight304.33 g/mol
CAS Number2178771-15-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The spirocyclic structure enhances its ability to fit into binding sites with high specificity, modulating the activity of these targets.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells.

Case Study: Cytotoxicity Evaluation
In a comparative study, several compounds based on the phenylthio-propanone scaffold were synthesized and evaluated for their cytotoxic effects on MCF-7 cells using the MTT assay. The results showed that these compounds exhibited higher cytotoxicity than standard treatments like Tamoxifen, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties. Its ability to disrupt bacterial cell membranes has been noted in studies involving similar spirocyclic compounds.

Research Findings

A detailed analysis of existing literature reveals promising findings regarding the biological activity of this compound:

  • Cytotoxicity : Compounds with similar structures demonstrated significant cytotoxic effects on MCF-7 cells, indicating a potential for development as anticancer drugs .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds can induce apoptosis in cancer cells through various pathways .
  • Comparative Efficacy : In vitro studies comparing different derivatives showed that modifications to the phenylthio group could enhance cytotoxicity while reducing toxicity to normal cells .

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